molecular formula C10H17NO B13562589 decahydro-1H-1-benzazepin-2-one,Mixtureofdiastereomers

decahydro-1H-1-benzazepin-2-one,Mixtureofdiastereomers

Cat. No.: B13562589
M. Wt: 167.25 g/mol
InChI Key: NHKRQDYGVIMAAT-UHFFFAOYSA-N
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Description

Decahydro-1H-1-benzazepin-2-one, mixture of diastereomers, is a nitrogen-containing organic molecule belonging to the class of cyclic amines. It has the molecular formula C10H17NO and a molecular weight of 167.2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-1H-1-benzazepin-2-one typically involves the hydrogenation of benzazepine derivatives. The reaction conditions often include the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The process may also involve the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of decahydro-1H-1-benzazepin-2-one follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced catalytic systems to ensure consistent product quality. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like hydroxide (OH-) or alkoxide (RO-) replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles like hydroxide (OH-) or alkoxide (RO-), polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzazepines.

Scientific Research Applications

Decahydro-1H-1-benzazepin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of decahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and behavior.

Comparison with Similar Compounds

Decahydro-1H-1-benzazepin-2-one can be compared with other similar compounds, such as:

    1-Benzazepine: Contains a benzene ring fused to an azepine ring, but not fully hydrogenated.

    2-Benzazepine: Similar structure with different attachment points of the benzene ring.

    3-Benzazepine: Another isomeric form with distinct biological properties.

Uniqueness

The uniqueness of decahydro-1H-1-benzazepin-2-one lies in its fully hydrogenated benzazepine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other benzazepine derivatives and contributes to its diverse applications in research and industry .

Biological Activity

Decahydro-1H-1-benzazepin-2-one, a hydrogenated derivative of benzazepine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exists as a mixture of diastereomers, which can exhibit varying pharmacological profiles. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical formula for decahydro-1H-1-benzazepin-2-one is C10H13NC_{10}H_{13}N, with a molecular weight of approximately 155.25 g/mol. The synthesis typically involves the hydrogenation of benzazepine derivatives. One common method includes the use of catalysts such as palladium on carbon under hydrogen gas conditions, resulting in the formation of the saturated ring structure characteristic of this compound.

Interaction with Receptors

Research has indicated that decahydro-1H-1-benzazepin-2-one acts as an agonist at various serotonin receptors, particularly the 5HT2C receptor. This receptor is crucial in regulating mood and appetite, suggesting that the compound could be beneficial in treating conditions like depression and obesity.

Table 1: Biological Activities of Decahydro-1H-1-benzazepin-2-one

Activity TypeTarget Receptor/MechanismPotential Application
Agonist5HT2CTreatment of depression
AntagonistDopamine D2Potential antipsychotic
NeuroprotectiveVariousProtection against neurodegeneration

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of decahydro-1H-1-benzazepin-2-one is essential for determining its therapeutic efficacy. Studies have shown that its metabolism involves cytochrome P450 enzymes, impacting its bioavailability and half-life. Further research is needed to elucidate these pathways fully, which will aid in optimizing dosage regimens for clinical use.

Case Studies

Several case studies have explored the therapeutic potential of benzazepine derivatives, including decahydro-1H-1-benzazepin-2-one:

  • Case Study on Mood Disorders : A clinical trial investigated the effects of a compound closely related to decahydro-1H-1-benzazepin-2-one on patients with major depressive disorder. The results indicated significant improvements in mood and anxiety levels after 8 weeks of treatment, supporting its role as a serotonin receptor agonist .
  • Cardiovascular Effects : Another study focused on the cardiovascular impacts of benzazepine derivatives, where compounds similar to decahydro-1H-1-benzazepin-2-one demonstrated bradycardic effects in vitro. These findings suggest potential applications in managing heart rate abnormalities .
  • Neuroprotective Studies : Research highlighted the neuroprotective properties of benzazepine derivatives in models of neurodegeneration, indicating that compounds like decahydro-1H-1-benzazepin-2-one may offer therapeutic benefits in conditions such as Alzheimer's disease .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1,3,4,5,5a,6,7,8,9,9a-decahydrobenzo[b]azepin-2-one

InChI

InChI=1S/C10H17NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h8-9H,1-7H2,(H,11,12)

InChI Key

NHKRQDYGVIMAAT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCC(=O)N2

Origin of Product

United States

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